IWR-1

Wnt Signaling Tankyrase Inhibition Mechanism of Action

IWR-1 (endo-IWR 1, CAS 1127442-82-3) is a cell-permeable small-molecule inhibitor of the Wnt/β-catenin signaling pathway that functions by stabilizing the Axin destruction complex, thereby promoting β-catenin degradation. Biochemically, it is a potent inhibitor of the poly-ADP-ribosylating enzymes tankyrase 1 (TNKS1/PARP5a) and tankyrase 2 (TNKS2/PARP5b), with IC50 values of 131 nM and 56 nM, respectively, while demonstrating negligible activity against the closely related PARP1 and PARP2 enzymes (IC50 >18.75 µM).

Molecular Formula C25H19N3O3
Molecular Weight 409.445
CAS No. 1127442-82-3; 1127442-82-3 ; 430429-02-0
Cat. No. B2789985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWR-1
CAS1127442-82-3; 1127442-82-3 ; 430429-02-0
Molecular FormulaC25H19N3O3
Molecular Weight409.445
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6
InChIInChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+
InChIKeyZGSXEXBYLJIOGF-ALFLXDJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





IWR-1 (endo-IWR-1) Procurement Guide: A Potent & Selective Tankyrase 1/2 Inhibitor for Canonical Wnt Pathway Research


IWR-1 (endo-IWR 1, CAS 1127442-82-3) is a cell-permeable small-molecule inhibitor of the Wnt/β-catenin signaling pathway that functions by stabilizing the Axin destruction complex, thereby promoting β-catenin degradation [1]. Biochemically, it is a potent inhibitor of the poly-ADP-ribosylating enzymes tankyrase 1 (TNKS1/PARP5a) and tankyrase 2 (TNKS2/PARP5b), with IC50 values of 131 nM and 56 nM, respectively, while demonstrating negligible activity against the closely related PARP1 and PARP2 enzymes (IC50 >18.75 µM) . In cell-based assays, it inhibits Wnt3A-stimulated transcriptional activity with an IC50 of 180 nM [1]. This compound is the active endo-diastereomer; its exo-diastereomer (IWR-1-exo) is essentially inactive and serves as a critical negative control [2].

Why Researchers Cannot Simply Substitute IWR-1 with XAV939 or Other Common Wnt Inhibitors


While IWR-1 and XAV939 are both considered reversible tankyrase inhibitors that ultimately stabilize Axin and promote β-catenin degradation, their mechanism of action at the molecular level is fundamentally distinct, a difference that carries profound implications for experimental design and data interpretation [1]. XAV939 directly binds to the catalytic PARP domain of TNKS1/2 with high affinity (Kd = 99 and 93 nM) [2]. In contrast, IWR-1 exerts its effect by directly interacting with and stabilizing Axin proteins, not by binding to tankyrase itself [1]. This mechanistic divergence means that cellular responses, potential off-target effects (including the recently discovered ability of IWR-1 to inhibit drug efflux transporters [3]), and sensitivity profiles can vary significantly between the two compounds, making generic substitution a risk for generating inconsistent or misleading data. Furthermore, the exo-diastereomer (IWR-1-exo), often sold as a closely related analog, is inactive at concentrations up to 10 µM, highlighting the stringent stereochemical specificity required for target engagement [4].

Quantitative Differentiation Evidence for IWR-1 Against Key Comparators


IWR-1's Distinguished Mechanism: Axin Stabilization vs. Direct TNKS Binding by XAV939

IWR-1 (endo-IWR 1) and XAV939 represent two distinct mechanistic classes of Wnt/β-catenin pathway inhibitors despite converging on Axin stabilization. IWR-1 exerts its effect via a direct interaction with Axin, stabilizing the destruction complex without directly binding to tankyrase enzymes. XAV939, however, functions by binding directly to the catalytic PARP domain of TNKS1 (Kd = 99 nM) and TNKS2 (Kd = 93 nM), inhibiting their poly-ADP-ribosylating activity [1]. This mechanistic difference is critical because IWR-1's Axin-centric mechanism allows it to bypass potential resistance mechanisms that may arise from mutations in the TNKS PARP domain or redundant PARP activity, making it a more upstream and target-directed stabilizer of the destruction complex.

Wnt Signaling Tankyrase Inhibition Mechanism of Action Axin Stabilization

Essential Stereochemical Purity: >100-Fold Potency Difference Between endo-IWR-1 and exo-IWR-1

The endo diastereomer (IWR-1-endo) is the exclusively active species. In a cell-based Wnt/β-catenin pathway reporter assay, endo-IWR-1 exhibits an IC50 of 180 nM. In stark contrast, its exo diastereomer (IWR-1-exo) shows no significant inhibition of the pathway at concentrations up to 10 µM [1]. This demonstrates a greater than 50-fold selectivity window, and likely over a 100-fold difference in potency, between the active drug and its stereoisomer. The exo compound is therefore an ideal negative control, and only the endo form is suitable for pathway inhibition studies.

Stereochemistry Negative Control IWR-1-exo Wnt Reporter Assay

Superior PARP Selectivity Profile: IWR-1 Spares PARP1/2 at Concentrations >100-Fold Above Its Wnt IC50

A critical feature of a useful chemical probe is its selectivity against closely related protein family members. IWR-1, while a potent inhibitor of the tankyrase PARP isoforms (TNKS1/TNKS2), exhibits minimal activity against the canonical PARP1 and PARP2 enzymes (IC50 >18.75 µM for both) . This represents a selectivity index of over 100-fold relative to its cellular Wnt inhibition IC50 of 180 nM and a >330-fold selectivity over its TNKS2 biochemical IC50 of 56 nM. This family-sparing profile allows for a clean interpretation of TNKS-specific biology without the confounding DNA-damage/repair phenotypes associated with PARP1/2 inhibition.

PARP Selectivity Off-target Effects Tankyrase Specificity

Additional Pharmacological Activity: IWR-1 Acts as an Efflux Transporter Inhibitor, Diverging from XAV939

Beyond its canonical tankyrase/Wnt inhibitory activity, IWR-1-endo possesses a unique pharmacological attribute not shared by other tankyrase inhibitors like XAV939. A study demonstrated that IWR-1-endo significantly inhibits drug efflux transporters, leading to increased intracellular retention of the chemotherapeutic agent doxorubicin and the fluorescent dye Calcein AM in osteosarcoma cells [1]. Pre-treatment with IWR-1-endo strongly sensitized drug-resistant osteosarcoma cells to doxorubicin. This efflux inhibition mechanism is distinct from its Wnt pathway inhibition and represents a potential dual-action characteristic specific to IWR-1.

Drug Efflux Chemosensitization Osteosarcoma Multidrug Resistance

Optimal Scientific Applications for IWR-1 Based on Its Differentiated Evidence Profile


Studies Requiring Direct Axin Stabilization Without Direct TNKS Catalytic Domain Engagement

Ideal for researchers dissecting the dynamics of the β-catenin destruction complex. When the goal is to stabilize Axin scaffolding proteins without directly inhibiting the poly-ADP-ribosylation activity of tankyrases, IWR-1 is the superior tool. This is fundamental for studying TNKS-independent functions of Axin or for developing therapeutic hypotheses where long-term catalytic inhibition of TNKS is undesirable [2].

Experiments Requiring an Essential Stereochemistry-Specific Negative Control

Any quantitative experiment using IWR-1-endo should include its sister compound, IWR-1-exo, as a critical negative control. The >50-fold difference in potency (IC50 = 180 nM vs. inactive at 10 µM) guarantees that IWR-1-exo can be used to validate that observed phenotypes are specific to tankyrase/Axin-dependent Wnt inhibition and not due to off-target effects [2]. This pair is essential for rigorous chemical biology.

Chemosensitization Studies Targeting Drug Efflux and Multidrug Resistance in Cancer

For oncology researchers exploring mechanisms of drug resistance, IWR-1's unique dual role as both a Wnt pathway inhibitor and an efflux transporter inhibitor makes it a novel compound of choice. In models of osteosarcoma and potentially other cancers, IWR-1 can be used to probe the intersection of Wnt signaling and ABC transporter-mediated drug efflux, a combinatorial study that cannot be performed with XAV939 or G007-LK alone [2].

In Vivo Studies Requiring a Defined and Manageable Pharmacokinetic Profile

Despite its short metabolic half-life in murine hepatocytes (T1/2 ~20 min), IWR-1 has a half-life of 60 minutes in whole blood, making it suitable for specific in vivo dosing regimens, particularly for proof-of-concept studies in zebrafish (fin regeneration assay) where it demonstrates potent pathway inhibition at 0.5 µM [2]. Its defined, though limited, stability profile allows for transient, reversible pathway modulation in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for IWR-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.